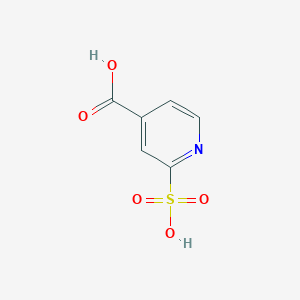

2-Sulfoisonicotinic acid

Beschreibung

Contextualization within the Field of Pyridine-Carboxylic Acid Derivatives

2-Sulfoisonicotinic acid belongs to the family of pyridine-carboxylic acid derivatives. Pyridine (B92270), a heterocyclic aromatic compound, can be functionalized with a carboxylic acid group at three different positions, resulting in three primary isomers: picolinic acid (position 2), nicotinic acid (position 3), and isonicotinic acid (position 4). nih.gov These compounds are foundational in various areas of chemical research and industry, with pyridine-containing structures found in approximately 14% of FDA-approved drugs. nih.govdovepress.com

This compound is specifically a derivative of isonicotinic acid (pyridine-4-carboxylic acid). americanchemicalsuppliers.comchemistryviews.org The introduction of a sulfonic acid (-SO₃H) group at the 2-position of the pyridine ring fundamentally alters the molecule's electronic and steric properties compared to its parent compound. This dual functionalization, featuring both a strong sulfonic acid and a weaker carboxylic acid, creates a ligand with multiple coordination sites, making it a subject of interest for constructing complex chemical architectures.

| Property | Value |

| IUPAC Name | 2-sulfopyridine-4-carboxylic acid |

| CAS Number | 18616-07-4 |

| Molecular Formula | C₆H₅NO₅S |

| Molecular Weight | 203.17 g/mol |

| Canonical SMILES | C1=CN=C(C=C1C(=O)O)S(=O)(=O)O |

Academic Significance of Sulfonated Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of organic and medicinal chemistry. researchgate.netmsu.edu The strategic introduction of a sulfonate (-SO₃) or sulfonic acid (-SO₃H) group onto these rings, a process known as sulfonation, imparts significant and desirable properties.

The primary academic significance of sulfonating heterocyclic compounds includes:

Enhanced Acidity and Solubility : The sulfonic acid group is highly acidic and polar, which dramatically increases the water solubility of the parent heterocycle. This property is valuable in designing compounds for aqueous-phase catalysis or biological applications.

Versatile Coordinating Ability : Sulfonated heterocycles act as multidentate ligands. They can coordinate to metal ions through the heteroatom in the ring (e.g., nitrogen in pyridine), the oxygen atoms of the sulfonate group, and other functional groups present, such as carboxylates. This makes them excellent building blocks for coordination polymers and metal-organic frameworks (MOFs). nih.govresearchgate.net

Foundation for Novel Materials : The strong ionic interactions facilitated by the sulfonate group can direct the self-assembly of complex supramolecular structures. Sulfonated ligands have been successfully used to create functional materials, including MOFs with applications in catalysis, gas separation, and proton conduction. researchgate.netnih.gov For instance, sulfating MOF-808 was shown to create a superacid, a class of acids stronger than 100% sulfuric acid. nih.gov

Overview of Research Trajectories for this compound

While research specifically naming this compound is still emerging, its structural characteristics point toward several promising research trajectories, primarily in materials chemistry and catalysis.

Development of Coordination Polymers and Metal-Organic Frameworks (MOFs): The most direct research path for this compound is its use as an organic linker in the synthesis of coordination polymers and MOFs. mdpi.comnepjol.info The molecule's multiple functional groups—the pyridine nitrogen, the carboxylate group, and the sulfonate group—can bind to metal centers in various ways, leading to the formation of one-, two-, or three-dimensional networks. nih.govresearchgate.net Research on related sulfonated ligands, such as 5-sulfosalicylic acid and 5-sulfoisophthalic acid, has demonstrated the successful construction of robust frameworks with tailored properties. nih.govresearchgate.net These materials are investigated for:

Luminescent Sensing : MOFs built with functional ligands can detect specific ions or molecules through changes in their luminescent properties. nih.gov

Proton Conduction : The presence of acidic protons on the sulfonic acid groups and networks of hydrogen bonds can create pathways for proton transport, a key feature for developing materials for fuel cells and other electrochemical devices. nih.gov

Heterogeneous Catalysis: MOFs and coordination polymers derived from this compound are potential candidates for heterogeneous catalysts. The framework can provide catalytic activity in two ways:

Brønsted Acidity : The sulfonic acid groups can act as active Brønsted acid sites, catalyzing reactions such as esterification and hydration. researchgate.net

Lewis Acidity : The metal nodes within the MOF structure can function as Lewis acid sites, which are effective in a range of reactions, including the reduction of nitroaromatics and various C-C bond-forming reactions. mdpi.comethz.ch

Synthetic Chemistry Building Block: Beyond materials science, this compound serves as a specialized building block in organic synthesis. Its isomer, 2-sulfonicotinic acid, was synthesized as an analogue of quinolinic acid for biological evaluation. grafiati.com This highlights the potential for this compound to be used in the synthesis of complex molecules for investigation in medicinal chemistry, where pyridine carboxylic acid derivatives are known to be effective enzyme inhibitors. nih.govdovepress.comnih.gov

| Compound Name | Structure | Key Functional Groups | Primary Research Area |

| Isonicotinic Acid | Pyridine ring, Carboxylic acid at C4 | -COOH, Pyridyl-N | Precursor for pharmaceuticals, Ligand in coordination chemistry. nih.gov |

| This compound | Pyridine ring, Carboxylic acid at C4, Sulfonic acid at C2 | -COOH, -SO₃H, Pyridyl-N | Building block for Metal-Organic Frameworks (MOFs), Heterogeneous catalysis. americanchemicalsuppliers.comresearchgate.net |

| 5-Sulfosalicylic Acid | Benzene ring, Carboxylic acid, Sulfonic acid, Hydroxyl group | -COOH, -SO₃H, -OH | Ligand for coordination polymers, Reagent in analytical chemistry. researchgate.net |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-sulfopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5S/c8-6(9)4-1-2-7-5(3-4)13(10,11)12/h1-3H,(H,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLSRSBHZDGBYOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376493 | |

| Record name | 2-Sulfoisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18616-07-4 | |

| Record name | 2-Sulfoisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 2 Sulfoisonicotinic Acid

Direct Synthesis Approaches and Optimization Studies

Direct synthetic approaches to introduce a sulfonic acid group at the 2-position of the isonicotinic acid backbone are challenging and not widely reported in the literature.

Sulfonation Reactions of Isonicotinic Acid Precursors

The direct sulfonation of pyridine (B92270) and its derivatives is known to be a difficult transformation requiring harsh reaction conditions. Electrophilic substitution on the pyridine ring is generally sluggish due to the electron-withdrawing nature of the nitrogen atom. When sulfonation does occur, it typically favors the 3-position. This preference is attributed to the relative stability of the intermediate sigma complexes formed during the electrophilic attack. Attack at the 2- or 4-position leads to a destabilized resonance structure where the positive charge resides on the nitrogen atom.

Consequently, the direct sulfonation of isonicotinic acid (pyridine-4-carboxylic acid) to yield 2-sulfoisonicotinic acid is not a synthetically viable route. The electron-withdrawing carboxylic acid group further deactivates the ring towards electrophilic attack, making the required conditions for sulfonation even more extreme and likely leading to decomposition or undesired side reactions.

Regioselective Functionalization Strategies

Given the limitations of direct sulfonation, regioselective functionalization strategies that allow for the introduction of a sulfur-containing moiety at the 2-position of the isonicotinic acid scaffold are of significant interest. One potential strategy involves the directed ortho-metalation of a suitably protected isonicotinic acid derivative. However, achieving regioselectivity at the 2-position can be challenging.

Alternative approaches focus on activating the pyridine ring to facilitate nucleophilic substitution at the 2-position. This often involves the use of N-oxides, which can direct functionalization to the 2- and 6-positions.

Indirect Synthetic Routes and Derivatization

Indirect synthetic routes offer more plausible pathways for the preparation of this compound. These methods typically involve the construction of the target molecule from precursors that already contain a suitable functional group at the 2-position, which can then be converted to a sulfonic acid group.

Multistep Synthetic Pathways

A viable multistep synthesis of this compound involves the nucleophilic aromatic substitution of a leaving group at the 2-position of an isonicotinic acid derivative with a sulfur-containing nucleophile. A key precursor for this approach is 2-chloroisonicotinic acid. The synthesis of the analogous 2-chloronicotinic acid has been reported via the chlorination of nicotinic acid N-oxide with reagents like phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5). A similar strategy could likely be employed for the synthesis of 2-chloroisonicotinic acid from isonicotinic acid N-oxide.

Once 2-chloroisonicotinic acid is obtained, it can be subjected to a nucleophilic substitution reaction with a sulfite (B76179) salt, such as sodium sulfite, to introduce the sulfonic acid group at the 2-position. This type of substitution is a known method for the synthesis of aryl sulfonic acids.

Another potential multistep pathway involves the synthesis of 2-mercaptoisonicotinic acid as an intermediate. This can be achieved through various methods, including the reaction of 2-chloroisonicotinic acid with a sulfur nucleophile like sodium hydrosulfide. The subsequent oxidation of the mercapto group to a sulfonic acid can then be accomplished using various oxidizing agents.

Below is a table summarizing potential indirect synthetic routes:

| Starting Material | Key Intermediate(s) | Final Step |

| Isonicotinic Acid | Isonicotinic Acid N-Oxide, 2-Chloroisonicotinic Acid | Nucleophilic substitution with sulfite |

| Isonicotinic Acid | Isonicotinic Acid N-Oxide, 2-Chloroisonicotinic Acid, 2-Mercaptoisonicotinic Acid | Oxidation of the mercapto group |

Transformations from Related Pyridine Sulfonic Acids

The transformation from other pyridine sulfonic acids to this compound is not a commonly reported synthetic strategy. Isomerization of pyridine sulfonic acids typically requires harsh conditions and may not be regioselective, making it an impractical approach for the specific synthesis of the 2-sulfo isomer of isonicotinic acid.

Reaction Mechanisms and Kinetic Studies

The mechanistic understanding of the synthesis of this compound is largely inferred from studies on related pyridine functionalization reactions.

For the indirect synthesis involving nucleophilic aromatic substitution of 2-chloroisonicotinic acid with sulfite, the reaction is expected to proceed through a Meisenheimer-like intermediate. The rate of this reaction would be influenced by the nature of the solvent and the concentration of the nucleophile.

In the case of the oxidation of 2-mercaptoisonicotinic acid, the mechanism will depend on the oxidizing agent used. For instance, oxidation with hydrogen peroxide can proceed through a stepwise oxidation of the sulfur atom.

Further research is required to perform detailed kinetic studies and elucidate the precise reaction mechanisms for the various potential synthetic routes to this compound.

General principles of electrophilic aromatic sulfonation provide a theoretical framework for its synthesis. This typically involves the reaction of a substituted pyridine, in this case, isonicotinic acid, with a sulfonating agent. The most common sulfonating agent is fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). The reaction proceeds through the generation of a strong electrophile, protonated sulfur trioxide or a related species, which then attacks the pyridine ring. However, specific experimental conditions, yields, and purification methods for the synthesis of this compound are not described in the available resources.

Further investigation into the mechanistic aspects of this specific reaction is also limited. While the general mechanism of electrophilic aromatic substitution is well-understood, the specific intermediates and the rate-determining step for the sulfonation of isonicotinic acid at the 2-position have not been elucidated in the reviewed literature. The electronic properties of the pyridine ring, with its electron-withdrawing nitrogen atom and the carboxyl group of isonicotinic acid, would significantly influence the reaction pathway and the stability of any charged intermediates.

Due to the absence of specific research data on this compound, a detailed discussion on the elucidation of its reaction intermediates and the rate-determining steps in its synthesis cannot be provided at this time. Such an analysis would require dedicated experimental studies, including kinetic analysis and the use of spectroscopic techniques to identify transient species.

Therefore, the following sections on "Elucidation of Reaction Intermediates" and "Rate-Determining Steps in Synthetic Processes" cannot be populated with the scientifically accurate and detailed research findings as required.

Chemical Reactivity and Transformation Pathways of 2 Sulfoisonicotinic Acid

Derivatization Reactions and Functional Group Interconversions

The presence of both a carboxylic acid and a sulfonic acid group on the pyridine (B92270) ring allows for selective derivatization, leading to a wide array of functional group interconversions.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group in 2-sulfoisonicotinic acid undergoes typical reactions characteristic of this functional group, enabling the formation of esters, amides, and acid chlorides. jackwestin.comlibretexts.org

Esterification: The reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst yields the corresponding ester. This process, known as Fischer esterification, is a reversible reaction that can be driven to completion by removing water as it is formed. libretexts.orglibretexts.orgsaskoer.ca

Amide Formation: Carboxylic acids can be converted to amides by reaction with an amine. This transformation often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid. saskoer.cayoutube.com The acid first adds to the C=N double bond of DCC, followed by nucleophilic acyl substitution by the amine. libretexts.org

Acid Chloride Synthesis: Treatment of the carboxylic acid with thionyl chloride (SOCl₂) is a common laboratory method for the preparation of the corresponding acid chloride. libretexts.orgyoutube.com This reaction proceeds via a nucleophilic acyl substitution pathway. libretexts.org

Table 1: Common Derivatization Reactions of the Carboxylic Acid Moiety

| Reaction | Reagents | Product |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amide Formation | Amine, DCC | Amide |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride |

Reactions of the Sulfonic Acid Group

The sulfonic acid group is a strong electron-withdrawing group and can be converted into several other functional groups.

Sulfonyl Chloride Formation: Similar to carboxylic acids, sulfonic acids can be converted to their corresponding sulfonyl chlorides by reacting with reagents like thionyl chloride or phosphorus pentachloride. These sulfonyl chlorides are versatile intermediates.

Sulfonamide Synthesis: Sulfonyl chlorides readily react with primary or secondary amines to form sulfonamides. iust.ac.ir

Sulfonate Ester Production: The reaction of sulfonyl chlorides with alcohols yields sulfonate esters. iust.ac.ir

Transformations of the Pyridine Ring System

The pyridine ring of this compound can undergo transformations that modify the heterocyclic core. One notable transformation is the deoxygenative C-H functionalization of pyridine-N-oxides, which can be used to introduce various organosulfur functionalities into the pyridine ring under mild conditions. researchgate.net Another approach involves the dearomatization of the pyridine ring to create electron-rich intermediates, which can then react with electrophiles at the meta-position, followed by rearomatization. nih.gov

Electrophilic and Nucleophilic Substitution Reactions

The electronic nature of the pyridine ring, influenced by the nitrogen atom and the two electron-withdrawing substituents, governs its susceptibility to substitution reactions.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. pearson.com Any substitution that does occur is directed to the 3-position (meta to the nitrogen). pearson.com The presence of the strongly deactivating sulfonic acid and carboxylic acid groups further reduces the ring's reactivity, making electrophilic substitution challenging. nih.govpearson.com

Nucleophilic Aromatic Substitution: The electron-deficient character of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). nih.gov The chlorine atom in derivatives like 2-chloro-3-cyanopyridine (B134404) can be displaced by various nucleophiles such as morpholine, piperidine (B6355638), and pyrrolidine. nih.gov Similarly, 2-chloronicotinic acid can undergo nucleophilic substitution. atlantis-press.com The rate and feasibility of these reactions are influenced by the nature of the leaving group and the attacking nucleophile. libretexts.org

Oxidative and Reductive Transformations

Oxidation: The pyridine ring itself is generally resistant to oxidation. However, the nitrogen atom can be oxidized to an N-oxide using percarboxylic acids. iust.ac.ir Pyridine-N-oxides are valuable intermediates for further functionalization. researchgate.net Strong oxidizing agents under harsh conditions can lead to ring cleavage. Trifluoroperacetic acid, a powerful oxidizing agent, is capable of cleaving aromatic rings. wikipedia.org

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). jackwestin.comyoutube.com Catalytic hydrogenation can reduce the pyridine ring to a piperidine ring, although this typically requires high pressures and temperatures.

Table 2: Summary of Oxidative and Reductive Transformations

| Functional Group/Ring | Transformation | Reagents | Product |

|---|---|---|---|

| Pyridine Nitrogen | N-Oxidation | Percarboxylic Acid | Pyridine-N-oxide |

| Carboxylic Acid | Reduction | LiAlH₄ | Primary Alcohol |

| Pyridine Ring | Reduction | H₂, Catalyst (high pressure/temp) | Piperidine Ring |

Intramolecular Cyclization and Rearrangement Studies

The bifunctional nature of this compound and its derivatives allows for intramolecular reactions. For instance, derivatives of nicotinic acid containing a sulfur-based substituent at the 2-position can undergo intramolecular cyclization to form thieno[2,3-b]pyridine (B153569) systems. researchgate.net These reactions, such as the Thorpe-Ziegler and Dieckmann cyclizations, are typically base-catalyzed and lead to the formation of fused heterocyclic compounds. researchgate.net

Rearrangement reactions are also known in pyridine chemistry. The Smiles rearrangement has been studied in systems like 3-amino-2,2'-dipyridyl sulfide, leading to the synthesis of diazaphenothiazines. nih.gov While not directly involving this compound, these studies highlight the potential for rearrangements in functionally substituted pyridine systems. More complex, charge-accelerated sulfonium (B1226848) rearrangements have also been explored, showcasing novel pathways for stereoselective bond formation. acs.org

Coordination Chemistry and Metal Organic Frameworks Mofs Research

Ligand Design and Coordination Modes of 2-Sulfoisonicotinic Acid

The design of ligands is a cornerstone of coordination chemistry, dictating the structure, stability, and properties of the resulting metal complexes. This compound is a trifunctional ligand, offering multiple potential binding sites for metal ions: the nitrogen atom of the pyridine (B92270) ring, the oxygen atoms of the carboxylate group, and the oxygen atoms of the sulfonate group. This multiplicity of donor sites allows for a rich variety of coordination modes.

This compound can act as both a monodentate and a polydentate ligand. In its monodentate coordination mode, it typically binds to a metal center through a single donor atom. This is often observed with the nitrogen atom of the pyridine ring or one of the oxygen atoms from the carboxylate group.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction conditions (pH, solvent, temperature), and the presence of other competing ligands.

Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. This results in the formation of a ring structure and significantly enhances the stability of the complex compared to complexes with analogous monodentate ligands. This increased stability is known as the chelate effect.

The presence of the sulfonate group can further influence the chelation behavior, potentially participating in the formation of larger chelate rings or stabilizing the complex through intramolecular hydrogen bonding. The enhanced stability afforded by the chelate effect makes this compound an attractive ligand for applications where robust metal complexes are required.

Synthesis and Structural Characterization of Coordination Compounds

The synthesis of coordination compounds involving this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent, often under hydrothermal or solvothermal conditions. The resulting crystalline products are then characterized using a variety of techniques to elucidate their structure and properties. Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the crystal lattice, providing invaluable information on bond lengths, bond angles, and coordination geometries. Spectroscopic methods such as infrared (IR) and UV-Vis spectroscopy, along with elemental analysis and thermogravimetric analysis (TGA), are also routinely employed to characterize these compounds.

Coordination complexes can be classified as either homoleptic or heteroleptic. Homoleptic complexes are those in which a central metal atom is coordinated to only one type of ligand. For example, a complex where the metal ion is exclusively bound to 2-sulfoisonicotinate ligands would be considered homoleptic.

| Complex Type | Description | Example Components |

| Homoleptic | A central metal ion is coordinated to only one type of ligand. | Metal ion + 2-Sulfoisonicotinate ligands |

| Heteroleptic | A central metal ion is coordinated to more than one type of ligand. | Metal ion + 2-Sulfoisonicotinate ligands + Ancillary ligands (e.g., bipyridine, phenanthroline) |

Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, stable structures through non-covalent interactions. In the context of coordination chemistry, the directional nature of coordination bonds makes them a powerful tool for the rational design and construction of complex supramolecular architectures.

This compound is an excellent building block for supramolecular assembly due to its multiple coordination sites and its ability to participate in hydrogen bonding. The interplay between coordination bonds and hydrogen bonds can lead to the formation of extended structures with varying dimensionalities, from one-dimensional chains and two-dimensional layers to three-dimensional frameworks. The sulfonate group, with its capacity to act as a hydrogen bond acceptor, plays a particularly important role in directing the supramolecular assembly of these compounds.

Integration of this compound into Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. Their high porosity, large surface area, and tunable properties make them promising materials for a wide range of applications, including gas storage, separation, catalysis, and sensing.

The incorporation of functional groups into the organic linkers of MOFs is a common strategy for tailoring their properties. The sulfonic acid group is a particularly attractive functional group for modifying MOFs due to its strong Brønsted acidity and its ability to enhance proton conductivity.

Direct Solvothermal Synthesis of MOFs

Solvothermal synthesis is a prevalent method for the crystallization of MOFs, involving the reaction of metal ions and organic linkers in a sealed vessel at elevated temperatures and pressures. This technique facilitates the formation of robust, porous frameworks. However, a comprehensive body of research detailing the direct solvothermal synthesis of MOFs specifically utilizing this compound as the primary or secondary organic linker is not readily found. The unique combination of a carboxylic acid, a pyridine nitrogen, and a sulfonic acid group in this compound presents a trifunctional ligand system that could theoretically lead to novel MOF structures with interesting properties, such as enhanced hydrophilicity or catalytic activity. The lack of specific studies suggests this remains a prospective area for synthetic exploration.

Postsynthetic Modification (PSM) of Existing MOFs with Sulfonic Acid Groups

Postsynthetic modification is a powerful technique to introduce functional groups into pre-existing MOF structures. This can be achieved through covalent modification of the organic linkers or by coordination to the metal nodes. The introduction of sulfonic acid groups, in general, is a known strategy to enhance properties like proton conductivity or to create acidic catalytic sites. However, specific examples of using this compound as the modifying agent for PSM are not detailed in the available literature. Such a modification would likely require a reactive handle on the parent MOF that could undergo a reaction with a derivative of this compound.

Topological and Network Analysis of MOF Structures

The topology of a MOF describes the underlying connectivity of its constituent building blocks (metal nodes and organic linkers). Topological analysis simplifies complex crystal structures into nets, which helps in classifying and understanding the architecture of these materials. Without experimental crystal structures of MOFs synthesized from this compound, a topological and network analysis is purely hypothetical. The coordination behavior of the carboxylate, pyridine, and sulfonate groups would dictate the connectivity and dimensionality of the resulting framework, potentially leading to known or novel network topologies.

Advanced Characterization Techniques in Coordination Chemistry

Advanced characterization techniques are crucial for elucidating the structure and properties of MOFs.

X-ray diffraction is the definitive method for determining the crystal structure of MOFs. Single-crystal X-ray diffraction provides precise atomic coordinates, bond lengths, and angles, which are essential for a complete structural characterization and subsequent topological analysis. Powder X-ray diffraction is used to confirm the phase purity of the bulk material and can also be used for structure solution in cases where suitable single crystals cannot be obtained. As there are no reported crystal structures of MOFs based on this compound, no specific diffraction data can be presented.

Fourier-transform infrared (FT-IR) spectroscopy is a valuable tool for probing the coordination environment of ligands in MOFs. By comparing the FT-IR spectrum of the free ligand with that of the resulting MOF, shifts in the characteristic vibrational frequencies can provide evidence of metal-ligand bond formation. For a hypothetical MOF containing 2-sulfoisonicotinate, one would expect to observe shifts in the vibrational bands associated with the carboxylate (C=O and C-O stretching), pyridine ring, and sulfonate (S=O stretching) groups upon coordination to a metal center. The absence of specific research on MOFs with this ligand means that no experimental FT-IR data can be analyzed.

Computational Chemistry and Theoretical Modeling of 2 Sulfoisonicotinic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. For 2-sulfoisonicotinic acid, these calculations reveal how the interplay between the pyridine (B92270) ring, the carboxylic acid group, and the sulfonic acid group dictates its behavior.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. researchgate.netnih.gov It is employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. researchgate.nettandfonline.com For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G(d,p), can provide a detailed picture of its three-dimensional structure. researchgate.netyu.edu.jo

The geometry of this compound is characterized by the planar pyridine ring with the carboxylic acid and sulfonic acid groups as substituents. DFT calculations would precisely determine the bond lengths, bond angles, and dihedral angles. The presence of the electron-withdrawing sulfonic acid (-SO₃H) and carboxylic acid (-COOH) groups is expected to influence the geometry of the pyridine ring, affecting C-C and C-N bond lengths compared to unsubstituted pyridine. niscpr.res.in The C-S and S-O bond lengths within the sulfo- group and the C-C and C-O bonds in the carboxyl group are also critical parameters obtained from these calculations.

Table 1: Representative Optimized Geometric Parameters for this compound (Predicted)

Note: The following data are illustrative and based on typical values for related structures calculated using DFT methods. Actual experimental or refined computational values may vary.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-COOH | 1.48 Å |

| Bond Length | C-SO₃H | 1.80 Å |

| Bond Length | S=O | 1.45 Å |

| Bond Length | S-OH | 1.58 Å |

| Bond Angle | O=S=O | 120° |

| Bond Angle | C-S-O | 105° |

| Dihedral Angle | C-C-S-O | ~60° or 180° |

Molecular orbital (MO) theory describes the distribution and energy of electrons within a molecule. wuxiapptec.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for determining a molecule's reactivity. physchemres.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO is likely distributed over the electron-withdrawing carboxylic and sulfonic acid groups. The presence of these strong electron-withdrawing groups would lower the energy of the LUMO, resulting in a relatively small HOMO-LUMO gap. physchemres.org A smaller energy gap suggests that the molecule can be more readily excited and is thus more chemically reactive. physchemres.orgresearchgate.net The precise energies of these orbitals can be calculated using DFT. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for this compound (Predicted)

Note: These values are hypothetical, based on trends observed in substituted pyridines, and serve to illustrate the concepts of molecular orbital analysis.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.50 | Primarily located on the pyridine ring π-system |

| LUMO | -2.20 | Distributed across the COOH and SO₃H groups |

| HOMO-LUMO Gap | 6.30 | Indicates moderate reactivity |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net For this compound, significant conformational flexibility exists due to rotation around the C-S bond connecting the sulfonic acid group to the pyridine ring and the C-C bond of the carboxylic acid group. These rotations give rise to different conformers with varying energies. scispace.com

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.net An MD simulation for this compound, typically performed in a solvent like water, would reveal the dynamic behavior of the molecule, including the stability of different conformers, the flexibility of the functional groups, and the interactions with surrounding solvent molecules. researchgate.net Such simulations provide insight into the most probable conformations present under specific conditions, which is crucial for understanding its biological activity and interactions.

Prediction of Reactivity and Reaction Pathways

The electronic structure calculated through quantum chemical methods provides a basis for predicting the molecule's reactivity. The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net

In this compound, the nitrogen atom of the pyridine ring, with its lone pair of electrons, is a likely site for protonation and coordination to metal ions. The pyridine ring itself, being electron-deficient due to the attached withdrawing groups, would be susceptible to nucleophilic aromatic substitution. Electrophilic attack would be directed to less deactivated positions. The sulfonic acid group is known to be a good leaving group in certain substitution reactions. wuxiapptec.com Computational studies can model the reaction pathways of such transformations, calculating the activation energies and determining the structures of transition states to predict the most favorable reaction mechanisms.

Ligand-Metal Interaction Modeling in Coordination Complexes

The presence of multiple donor atoms (the pyridine nitrogen and oxygen atoms from both the carboxylate and sulfonate groups) makes this compound a versatile chelating ligand for a wide range of metal ions. tandfonline.com Computational modeling is essential for understanding the nature of these ligand-metal interactions. These models can predict the geometry of the resulting coordination complexes and the strength of the metal-ligand bonds.

Binding affinity refers to the strength of the interaction between a ligand and a metal ion. Computational methods can predict this affinity, providing valuable information for the design of metal complexes with specific properties. Techniques such as DFT can be used to calculate the binding energy between this compound and various metal ions.

The prediction involves calculating the energies of the optimized free ligand, the free metal ion, and the resulting metal-ligand complex. The difference in these energies gives the binding energy. Such calculations can help in understanding the selectivity of the ligand for different metals and how factors like the deprotonation state of the acidic groups influence binding strength.

Table 3: Representative Predicted Binding Affinities of this compound with Various Divalent Metal Ions

Note: The binding affinity values are illustrative, calculated as the negative of the binding energy (a more positive value indicates stronger binding), and are based on general trends for similar ligands. The actual values depend heavily on the computational method, basis set, and solvent model used.

| Metal Ion (M²⁺) | Predicted Binding Affinity (kcal/mol) | Coordination Sites Involved (Predicted) |

| Cu²⁺ | 85 | Pyridine-N, Carboxylate-O, Sulfonate-O |

| Ni²⁺ | 78 | Pyridine-N, Carboxylate-O |

| Zn²⁺ | 75 | Pyridine-N, Carboxylate-O |

| Co²⁺ | 72 | Pyridine-N, Carboxylate-O |

| Mn²⁺ | 68 | Carboxylate-O, Sulfonate-O |

Catalytic Applications and Mechanistic Studies in Advanced Materials

Homogeneous Catalysis mediated by 2-Sulfoisonicotinic Acid Complexes

Homogeneous catalysis occurs when the catalyst and reactants exist in the same phase, typically a liquid solution. savemyexams.combritannica.compressbooks.pub This setup allows for a high degree of interaction between the catalyst and reactant molecules, often leading to high reaction rates and selectivity under mild conditions. pressbooks.pubhrmrajgurunagar.ac.in The key challenge, however, is often the separation of the catalyst from the product mixture after the reaction is complete. pressbooks.pub

The structure of this compound, featuring both a pyridine (B92270) ring capable of coordinating to metal centers and a sulfonic acid group, makes it a compelling ligand for creating water-soluble metal complexes. The highly polar sulfonate group (-SO₃⁻) can impart significant aqueous solubility to an organometallic complex. This strategy is analogous to the use of sulfonated phosphine (B1218219) ligands, which have been successfully employed to create water-soluble gold and rhodium catalysts for reactions like alkyne hydration and hydrogenation in aqueous media. hrmrajgurunagar.ac.innih.gov

By forming complexes with transition metals, this compound can serve as a ligand that anchors the catalytic metal center, while the sulfonate moiety ensures the entire complex dissolves in water or other polar solvents. This enables aqueous-phase catalysis, a greener alternative to traditional organic solvents. The catalytic cycle would involve the dissolved metal complex interacting with the reactants in the solution. hrmrajgurunagar.ac.in While the functional design of this compound makes it a prime candidate for such applications, specific and extensively documented examples of its use in homogeneous catalysis remain an emerging area of research.

Heterogeneous Catalysis utilizing this compound Functionalized Materials

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. savemyexams.compressbooks.pub Typically, a solid catalyst is used for reactions in a liquid or gas phase. pressbooks.pub This approach offers significant practical advantages, most notably the ease of separating the catalyst from the reaction mixture by simple filtration, which facilitates catalyst recycling and continuous industrial processes. researchgate.netresearchgate.net

The sulfonic acid group (-SO₃H) is a strong Brønsted acid, and when incorporated into a solid material, it can create powerful solid acid catalysts. mdpi.com These materials are seen as a more sustainable alternative to corrosive and difficult-to-recover liquid mineral acids like sulfuric acid. mdpi.com this compound is an ideal building block for such materials, as it can be incorporated into larger structures like metal-organic frameworks or grafted onto the surface of inert supports.

MOF-Based Catalytic Systems

Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. nih.gov Their tunable structures, high surface areas, and the potential for chemical functionality make them exceptional candidates for heterogeneous catalysis. nih.gov

This compound can be employed as a multitopic organic linker in the synthesis of MOFs. In this role, its carboxylate and pyridine functionalities can bind to metal centers to form the framework structure, while the sulfonic acid group projects into the MOF's pores or channels. This strategically places strong Brønsted acid sites within a well-defined, porous architecture.

Key findings in this area include:

Sulfonic Acid-Functionalized MIL-101(Cr): Researchers have successfully modified the well-known MIL-101(Cr) framework with sulfonic acid groups via post-synthetic modification. This material has proven to be a highly active and reusable heterogeneous catalyst for the one-pot, three-component synthesis of 2-amino-4H-chromenes in an aqueous medium. researchgate.net

Zirconium-Based MOFs: A zirconium MOF incorporating a sulfonate-containing linker demonstrated excellent catalytic activity and regioselectivity. It was used for the ring-opening reaction of styrene (B11656) oxide, achieving a high selectivity of approximately 99% for the primary alcohol product, a significant improvement over related non-sulfonated MOFs. researchgate.net

In these systems, the MOF structure provides a stable and accessible platform for the catalytically active sulfonic acid sites, preventing leaching and allowing for reuse. researchgate.net

Support-Immobilized Catalysts

Another major strategy in heterogeneous catalysis is the immobilization of active catalytic species onto the surface of a stable, high-surface-area support material. nsf.govosti.gov Common supports include silica (B1680970) (SiO₂), titania (TiO₂), zirconia (ZrO₂), and various polymers. mdpi.commdpi.com This approach combines the catalytic activity of a specific chemical group with the robust physical properties of the support.

This compound can be covalently grafted onto such supports. The process typically involves activating the support surface and then reacting it with the compound, using either its carboxylic acid or another reactive handle to form a stable chemical bond. The result is a solid material decorated with accessible sulfonic acid and pyridine groups.

This methodology offers several advantages:

High Stability: Covalent bonding prevents the active species from leaching into the reaction medium. mdpi.com

Site Isolation: Immobilization can prevent self-quenching or undesirable side reactions between catalyst molecules.

Tunable Properties: The density of active sites on the support surface can be controlled during the synthesis process. nsf.gov

While many studies focus on grafting simpler molecules like alkylsulfonic acids, the principles are directly applicable to this compound, providing a clear pathway to creating robust, solid acid catalysts. mdpi.comnsf.gov

Reaction Scope and Selectivity in Catalytic Transformations

Materials functionalized with this compound or similar sulfonated linkers exhibit catalytic activity across a range of important organic reactions, primarily those that benefit from acid catalysis. The defined structure of these catalysts, particularly MOFs, can lead to high selectivity. nih.gov

The scope of catalyzed reactions includes:

Synthesis of Heterocycles: Sulfonated MOFs have been effectively used in multicomponent reactions to produce complex molecules like 2-amino-4H-chromenes. researchgate.net The catalyst facilitates the condensation reaction with high efficiency in environmentally benign solvents like water. researchgate.net

Epoxide Ring-Opening: The Brønsted acid sites provided by the sulfonic acid groups are highly effective in activating epoxide rings for nucleophilic attack. A Zr-MOF with a sulfonate linker showed exceptional regioselectivity in the ring-opening of styrene oxide, preferentially yielding one isomer. researchgate.net

Esterification and Transesterification: Solid acid catalysts, including those with sulfonic acid groups, are widely used to produce esters, including the synthesis of biodiesel. researchgate.netmdpi.com They catalyze the reaction between carboxylic acids and alcohols or the transesterification of oils. mdpi.com The hydrophilic nature of the sulfonic acid sites on a silica support has been shown to enhance selectivity towards monoester products by interacting strongly with the polar products, thereby preventing subsequent polymerization reactions. researchgate.net

| Reaction Type | Catalyst System | Substrates | Key Outcome | Citation |

| Heterocycle Synthesis | Sulfonic acid-functionalized MIL-101(Cr) | Resorcinol, malononitrile, aromatic aldehydes | High-yield, one-pot synthesis of 2-amino-4H-chromenes. | researchgate.net |

| Epoxide Ring-Opening | Zirconium-based MOF with sulfonate linker | Styrene oxide | High regioselectivity (~99%) for the primary alcohol product. | researchgate.net |

| Esterification | SBA-15 silica with sulfonic acid groups | Glycerol and fatty acids | High selectivity (92%) for the monoester product. | researchgate.net |

| Multicomponent Reactions | Nano-zirconia with sulfonic acid groups | Various substrates for heterocycle synthesis | High efficiency and reusability under solvent-free conditions. | mdpi.com |

Mechanistic Investigations of Catalytic Cycles

Understanding the reaction mechanism at a molecular level is crucial for optimizing catalyst performance and designing new, more efficient catalysts. rsc.orgbris.ac.uk Mechanistic studies aim to identify the active species, reaction intermediates, and the elementary steps that constitute the catalytic cycle. nih.govchemrxiv.org

For catalysts based on this compound, the mechanism is generally rooted in acid catalysis. The catalytic cycle typically begins with the activation of a substrate by a proton donated from the sulfonic acid group. This protonation makes the substrate more electrophilic and susceptible to reaction. After the chemical transformation occurs, the proton is returned to the catalyst, completing the cycle and regenerating the active site.

Identification of Active Sites

The catalytic activity of a material is determined by the nature and accessibility of its active sites. osti.gov For materials functionalized with this compound, several types of active sites can be present.

Brønsted Acid Sites: The primary and most evident active sites are the protons of the sulfonic acid (-SO₃H) groups. researchgate.netmdpi.com These are strong proton donors and are responsible for promoting a wide array of acid-catalyzed reactions. The density and strength of these sites can be quantified using techniques like acid-base titration and temperature-programmed desorption of ammonia. researchgate.netosti.gov

Lewis Acid Sites: In MOF-based systems, the metal nodes can possess unsaturated coordination sites that can act as Lewis acids (electron-pair acceptors). researchgate.net These Lewis acid sites can work independently or in cooperation with the Brønsted acid sites to activate substrates. osti.gov For example, a Lewis acidic metal center could coordinate to a carbonyl oxygen, making the carbonyl carbon more electrophilic.

Bifunctional Sites: The this compound ligand itself is bifunctional. The pyridine nitrogen atom is a Lewis basic site. This creates the potential for cooperative catalysis, where the Brønsted acidic -SO₃H group and the Lewis basic nitrogen atom act in concert to activate different parts of the reacting molecules. osti.govmdpi.com This dual functionality within a single linker molecule is a sophisticated feature for catalyst design.

| Active Site Type | Origin | Catalytic Role | Example Characterization Technique | Citation |

| Brønsted Acid | Proton of the sulfonic acid group (-SO₃H) | Proton donation to activate substrates (e.g., protonating a carbonyl or epoxide). | Ammonia temperature-programmed desorption (NH₃-TPD), Acid-base titration. | mdpi.comresearchgate.netosti.gov |

| Lewis Acid | Coordinatively unsaturated metal centers in MOFs or on oxide supports. | Electron pair acceptance to activate substrates (e.g., coordinating to an oxygen or nitrogen atom). | Pyridine-adsorption infrared spectroscopy (Py-IR). | researchgate.netosti.govosti.gov |

| Lewis Base | Nitrogen atom of the pyridine ring. | Electron pair donation; potential role in bifunctional catalysis. | X-ray Photoelectron Spectroscopy (XPS). | osti.gov |

The strategic placement of these distinct active sites within a stable and porous framework is key to the catalytic efficacy of materials derived from this compound.

Turnover Frequency and Catalyst Deactivation Studies

Detailed research findings and data tables concerning the turnover frequency and deactivation of this compound as a catalyst are not available in the current body of scientific literature.

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies for Diversification

The future development of materials based on 2-sulfoisonicotinic acid, also known as 6-sulfonicotinic acid, heavily relies on the innovation of synthetic strategies to create a wider array of derivatives. acs.orgresearchgate.net A key area of research is post-synthetic modification (PSM), a technique that allows for the chemical alteration of a pre-existing coordination framework. researchgate.netresearchgate.net For instance, a Zr(IV)-based MOF, denoted as 1-SH-a, has been successfully modified to introduce a sulfonic acid group, creating 1-SO3H. acs.orgresearchgate.net This demonstrates the potential to fine-tune the properties of these materials for specific applications, such as catalysis. acs.orgresearchgate.net

Furthermore, the development of new synthetic routes that are both efficient and environmentally friendly is a significant goal. This includes exploring one-pot reactions and green chemistry principles to produce this compound and its derivatives. scirp.org The ability to introduce various functional groups onto the pyridine (B92270) ring or to modify the existing carboxylate and sulfonate moieties will be crucial for creating a diverse library of ligands for the construction of multifunctional materials.

Exploration of New Coordination Architectures

The structural diversity of coordination polymers derived from this compound is a testament to its versatility as a ligand. Researchers are actively exploring how different factors can influence the final structure of these materials. The choice of metal ion, the solvent system, and the presence of ancillary ligands can all play a critical role in directing the self-assembly process, leading to a wide range of coordination architectures, from one-dimensional chains to complex three-dimensional frameworks. researchgate.netresearchgate.net

A significant area of interest is the construction of heterometallic or mixed-ligand frameworks. researchgate.net By combining this compound with other organic linkers or different metal ions, it is possible to create materials with enhanced properties or novel functionalities. For example, the incorporation of lanthanide ions into these frameworks is a promising strategy for developing new luminescent materials. researchgate.net The sulfonate group in this compound can also play a crucial role in the formation of unique network topologies through its various coordination modes.

Advanced Computational Approaches for Rational Design

The integration of computational modeling with experimental synthesis is becoming an indispensable tool for the rational design of new materials. nih.govkaust.edu.salongdom.org In the context of this compound, computational methods can provide valuable insights into the structure-property relationships of the resulting coordination polymers. nih.govnih.gov

Techniques such as Density Functional Theory (DFT) can be used to predict the electronic structure and reactivity of these compounds, helping to guide the design of materials with specific catalytic or electronic properties. Molecular dynamics simulations can be employed to study the dynamic behavior of these frameworks, including their stability and interactions with guest molecules. nih.gov This predictive capability allows researchers to screen potential candidates and optimize synthetic strategies before entering the laboratory, saving time and resources. nih.govlongdom.org The ultimate goal is to develop a comprehensive understanding of the factors that govern the self-assembly process, enabling the design of materials with tailored properties for specific applications. kaust.edu.sa

Interdisciplinary Research with Material Science and Engineering

The potential applications of materials derived from this compound extend across various scientific and engineering disciplines. harvard.eduinteresjournals.orgcolumbia.eduuu.sevanderbilt.edu The unique properties of these coordination polymers make them attractive candidates for a wide range of applications, including catalysis, gas storage and separation, and sensing. interesjournals.orguu.se

Collaborations between chemists, materials scientists, and engineers are essential to translate the fundamental discoveries in this area into real-world technologies. harvard.eduvanderbilt.edu For example, the development of new catalytic systems based on this compound-derived MOFs requires expertise in both coordination chemistry and chemical engineering. acs.org Similarly, the integration of these materials into devices for sensing or separation applications necessitates a multidisciplinary approach that combines materials synthesis with device fabrication and testing. uu.se As research in this area continues to evolve, the interdisciplinary nature of the work will become increasingly important for unlocking the full potential of these promising materials. harvard.educolumbia.eduvanderbilt.edu

Table of Research Findings for this compound Derivatives

| Derivative/Framework | Metal Ion(s) | Key Finding | Potential Application |

| 1-SO3H | Zr(IV), Cu(II) | Successful synthesis via post-synthetic modification of 1-SH-a. acs.orgresearchgate.net | Catalysis (styrene oxide ring-opening). acs.orgresearchgate.net |

| Cd-based coordination host | Cd(II) | Anionic framework capable of ion-exchange with lanthanide ions and organic dyes. researchgate.net | Photoluminescence. researchgate.net |

Q & A

Q. What experimental protocols are recommended for synthesizing and characterizing 2-Sulfoisonicotinic acid?

Methodological Answer:

- Synthesis : Use sulfonation of isonicotinic acid under controlled conditions (e.g., sulfuric acid as a sulfonating agent at 80–100°C for 6–8 hours). Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .

- Characterization :

- Purity : Assess via HPLC (>95% purity threshold) and elemental analysis (C, H, N, S content) .

- Structural Confirmation : Employ -NMR, -NMR, and FT-IR spectroscopy to identify sulfonic acid group (-SOH) and aromatic protons. Compare spectral data with literature or computational predictions .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures .

Q. Table 1: Key Characterization Parameters

| Parameter | Method | Expected Outcome |

|---|---|---|

| Purity | HPLC | Retention time matching reference |

| Sulfonic Group | FT-IR | Peaks at 1030–1230 cm (S=O stretch) |

| Thermal Stability | TGA | Decomposition onset >200°C |

Q. How should researchers design stability studies for this compound in aqueous solutions?

Methodological Answer:

- Experimental Design :

- Variables : pH (2–10), temperature (4°C, 25°C, 40°C), and ionic strength.

- Sampling Intervals : Collect aliquots at 0, 24, 48, and 72 hours.

- Analysis : Quantify degradation products using HPLC-MS. Monitor pH shifts to assess acid-base stability .

- Data Interpretation : Use Arrhenius plots to predict shelf-life under standard conditions. Report confidence intervals for degradation rates to quantify uncertainty .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound be resolved?

Methodological Answer:

- Error Analysis : Verify instrument calibration (e.g., NMR shimming, FT-IR background subtraction) and sample preparation (e.g., drying, solvent purity) .

- Alternative Techniques :

- Use X-ray crystallography to resolve ambiguities in proton environments.

- Cross-validate with computational chemistry (e.g., DFT simulations of expected NMR shifts) .

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify outliers in spectral datasets .

Q. What strategies are effective for studying the interaction of this compound with biological macromolecules?

Methodological Answer:

- Experimental Design :

- Binding Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify affinity constants ().

- Molecular Dynamics (MD) : Simulate ligand-protein interactions using software like GROMACS, focusing on sulfonic group interactions with basic amino acids (e.g., lysine) .

- Data Integration : Correlate in silico binding energies with experimental values. Address discrepancies by adjusting force-field parameters or solvation models .

Q. Table 2: Key Parameters for Binding Studies

| Parameter | Method | Outcome Metric |

|---|---|---|

| Affinity Constant | ITC/SPR | (nM–μM range) |

| Binding Site | MD Simulations | Residue-specific interaction maps |

Q. How can researchers address conflicting results in catalytic applications of this compound?

Methodological Answer:

- Root-Cause Analysis :

- Reaction Conditions : Compare solvent polarity, temperature, and catalyst loading across studies.

- Characterization Gaps : Verify if byproducts (e.g., sulfonic acid derivatives) were quantified .

- Systematic Replication : Reproduce experiments using standardized protocols (e.g., IUPAC guidelines) and share raw data in supplementary materials for transparency .

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use Gaussian or ORCA software .

- Machine Learning (ML) : Train models on existing sulfonic acid reaction datasets to forecast regioselectivity. Validate predictions with small-scale exploratory experiments .

Guidelines for Data Reporting

- Supplementary Materials : Include raw NMR spectra, HPLC chromatograms, and computational input files to enable replication .

- Statistical Rigor : Report standard deviations, p-values, and confidence intervals for all quantitative data .

- Ethical Compliance : Disclose funding sources and conflicts of interest per journal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.